molecular formula C12H11F2N3O3S2 B2642713 3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097867-32-6

3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B2642713
CAS No.: 2097867-32-6
M. Wt: 347.35
InChI Key: SOKNCQBZPVPAIT-UHFFFAOYSA-N
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Description

3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a synthetic organic compound that features a unique combination of a pyrrolidine ring, a thiadiazole ring, and a difluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Difluorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiadiazole Ring: The final step involves the reaction of the sulfonylated pyrrolidine with a thiadiazole precursor, typically under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic difluorobenzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products will vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to interact with specific biological targets makes it a promising lead compound in drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzenesulfonyl group is known to enhance binding affinity to certain proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These combined effects can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[1-(Phenylsulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole: Similar structure but lacks the fluorine atoms, which may affect its biological activity and chemical stability.

    3-{[1-(2,6-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and interaction with biological targets.

    3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3,4-thiadiazole: Variation in the thiadiazole ring structure, which can influence its chemical properties and biological activity.

Uniqueness

The presence of the difluorobenzenesulfonyl group in 3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a key feature that distinguishes it from similar compounds. The fluorine atoms enhance the compound’s stability and binding affinity, making it a more potent and selective inhibitor in biological systems.

Properties

IUPAC Name

3-[1-(2,6-difluorophenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O3S2/c13-9-2-1-3-10(14)12(9)22(18,19)17-5-4-8(7-17)20-11-6-15-21-16-11/h1-3,6,8H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKNCQBZPVPAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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